4-(N,N-diallylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-13-24(14-5-2)30(26,27)16-11-9-15(10-12-16)20(25)23-21-22-19-17(28-3)7-6-8-18(19)29-21/h4-12H,1-2,13-14H2,3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSQZCZVXNJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a novel derivative within the class of sulfamoyl compounds, which are known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The structural formula of the compound includes a benzamide core linked to a thiazole moiety and a diallylsulfamoyl group. The presence of the methoxy substituent enhances its chemical properties, potentially increasing its bioactivity.
Biological Activity Overview
-
Mechanism of Action :
- The compound interacts with various biological targets, including enzymes and receptors, which can lead to significant pharmacological effects. Similar compounds have shown promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial properties .
- Anticancer Activity :
- Antimicrobial Effects :
Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfamoyl group, thiazole moiety | Anticancer, Antimicrobial |
| Sulfamethoxazole | Sulfamoyl group | Broad-spectrum antibiotic |
| Benzothiazole Derivatives | Benzothiazole core | Enzyme inhibition |
This table highlights the unique aspects of the compound while situating it within a broader context of related compounds with therapeutic applications.
Case Studies and Research Findings
- In Vitro Studies :
- Mechanistic Insights :
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
